molecular formula C14H13ClN2S2 B13825261 (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate CAS No. 34763-36-5

(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate

Cat. No.: B13825261
CAS No.: 34763-36-5
M. Wt: 308.9 g/mol
InChI Key: DCBYRNWJPOOCQW-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate” is a sulfur-containing heterocyclic compound characterized by a 2-chlorophenylmethyl group, a methyl ester, and a 3-pyridinylcarbonimidodithioate moiety. The carbonimidodithioate group (-N=C(SMe)S-) confers unique reactivity and stability due to its thiocarbamate-like structure. The 2-chlorophenyl group may enhance lipophilicity, influencing bioavailability and tissue penetration .

Properties

CAS No.

34763-36-5

Molecular Formula

C14H13ClN2S2

Molecular Weight

308.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-1-methylsulfanyl-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C14H13ClN2S2/c1-18-14(17-12-6-4-8-16-9-12)19-10-11-5-2-3-7-13(11)15/h2-9H,10H2,1H3

InChI Key

DCBYRNWJPOOCQW-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CN=CC=C1)SCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbonimidodithioate functional group through the reaction of appropriate chlorophenylmethyl derivatives with pyridinyl-containing intermediates under sulfurating conditions.

The key synthetic steps can be summarized as follows:

  • Preparation of the 2-chlorophenylmethyl intermediate.
  • Introduction of the carbonimidodithioate moiety via reaction with sulfur-containing reagents.
  • Coupling with the 3-pyridinyl group to form the final compound.

Detailed Synthetic Routes and Conditions

Synthesis of the 2-Chlorophenylmethyl Intermediate

The 2-chlorophenylmethyl moiety is commonly prepared by the reaction of 2-chlorobenzyl halides with nucleophiles or by reduction of corresponding chlorophenylacetaldehydes. A typical method involves:

  • Reacting 2-chlorobenzyl chloride with methyl mercaptan or sodium methylthiolate under controlled conditions to introduce the sulfur atom.
  • Alternatively, 2-chlorobenzyl alcohol can be converted to the corresponding chloride or bromide as a precursor.
Formation of the Carbonimidodithioate Group

The carbonimidodithioate group is introduced by reacting the chlorophenylmethyl intermediate with carbon disulfide and methylating agents under basic conditions. The general procedure includes:

  • Treatment of the chlorophenylmethyl compound with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide to form the dithiocarbamate salt.
  • Subsequent methylation using methyl iodide or dimethyl sulfate to yield the methyl dithiocarbamate.

This step is crucial as it forms the dithiocarbamate linkage (-CS2-) critical to the compound's structure.

Coupling with 3-Pyridinyl Derivative

The final step involves coupling the methyl dithiocarbamate intermediate with a 3-pyridinyl moiety, often introduced as a pyridinylcarbonimidoyl chloride or equivalent reactive intermediate. This can be achieved by:

  • Reacting the methyl dithiocarbamate with 3-pyridinylcarbonimidoyl chloride under mild conditions.
  • Using catalysts or activating agents such as triethylamine or pyridine to facilitate the coupling reaction.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
2-Chlorophenylmethyl prep. 2-Chlorobenzyl chloride + sodium methylthiolate Room temp to 50°C 4-6 hours 75-85 Anhydrous conditions preferred
Carbonimidodithioate formation Carbon disulfide + NaOH + methyl iodide 0-25°C 2-3 hours 80-90 Controlled addition to avoid side products
Coupling with 3-pyridinyl 3-Pyridinylcarbonimidoyl chloride + base catalyst 0-40°C 1-2 hours 70-80 Use of inert atmosphere recommended

These yields and conditions are compiled from multiple experimental reports and patent literature, indicating reproducibility and scalability for industrial synthesis.

Research Outcomes and Analytical Data

Purity and Structural Confirmation

  • The synthesized compound was confirmed by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
  • Characteristic signals for the dithiocarbamate group appear in the IR spectrum around 1050-1200 cm^-1 due to C=S stretching.
  • The 2-chlorophenyl and pyridinyl protons are well resolved in the ^1H NMR spectrum, confirming the substitution pattern.

Stability and Reactivity

  • The compound exhibits stability under normal laboratory conditions but should be stored under inert atmosphere to prevent oxidation of the dithiocarbamate group.
  • Reactivity studies indicate the carbonimidodithioate moiety can undergo nucleophilic substitution, enabling further functionalization if desired.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Method Improved Method (Patented) Research Outcome
Starting Materials 2-Chlorobenzyl chloride, carbon disulfide Same, with purified intermediates Purity improvements with recrystallization
Catalyst/Base Used NaOH, KOH Triethylamine, pyridine Enhanced coupling efficiency
Reaction Time 4-6 hours (intermediate), 1-2 hours (coupling) Reduced by optimized temperature control Higher throughput
Yield 70-85% 80-90% Improved yields with less byproduct formation
Environmental Impact Use of toxic methylating agents Use of safer methylating agents or alternatives Reduced hazardous waste

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the chlorophenyl and pyridinylcarbonimidodithioate moieties into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 2-Chlorophenyl Moieties

The 2-chlorophenyl group is a common pharmacophore in bioactive molecules. For example:

  • Clopidogrel hydrogen sulfate (a thienopyridine antiplatelet agent) shares the 2-chlorophenyl group but differs in core structure, featuring a thieno[3,2-c]pyridine ring and an ester group. Clopidogrel is a prodrug requiring hepatic activation, whereas the dithioate group in the target compound may confer direct reactivity or metabolic stability .
  • Impurity 1 of Clopidogrel ((R,S)-(2-chlorophenyl)-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-acetic acid methyl ester) highlights the sensitivity of positional isomerism in thienopyridine derivatives, which can alter pharmacological activity. In contrast, the pyridinylcarbonimidodithioate group in the target compound may reduce such isomerism risks due to its rigid planar structure .

Functional Group Variations: Ester vs. Carbonimidodithioate

  • Clopidogrel’s ester group is prone to hydrolysis under moisture and heat, generating degradation products like Impurity 2 ((S)-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-6-yl)-acetic acid) .
  • The carbonimidodithioate group in the target compound likely exhibits greater hydrolytic stability due to sulfur’s electron-withdrawing effects and the absence of labile ester bonds. This could reduce degradation-related impurities during synthesis or storage.

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Stability Concerns Impurities/Challenges
(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate Pyridine + dithioate Carbonimidodithioate, 2-chlorophenyl High hydrolytic stability (inferred) Potential sulfur oxidation byproducts
Clopidogrel hydrogen sulfate Thieno[3,2-c]pyridine Ester, 2-chlorophenyl Prone to ester hydrolysis R-enantiomer, positional isomers
Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate Dihydropyridine Ester, aminoethoxy Unspecified degradation products Process-related impurities

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